Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a diazenyl group, and a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide typically involves multiple steps, starting with the preparation of the azepane ring and the diazenyl group. The benzenesulfonyl moiety is then introduced through a sulfonation reaction. The final step involves the acetamide formation through an amidation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced methods such as microwave-assisted synthesis and catalytic processes can also be employed to reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, resulting in the cleavage of the diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide exerts its effects involves its interaction with specific molecular targets. The azepane ring and diazenyl group can form stable complexes with proteins and enzymes, modulating their activity. The benzenesulfonyl moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene Derivatives: Compounds such as benzene and its derivatives share structural similarities with N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide.
Aromatic Amines: These compounds, like aniline, have similar aromatic structures and can undergo comparable chemical reactions.
Uniqueness
N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is unique due to the presence of the azepane ring and diazenyl group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H20N4O3S |
---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
N-[4-(azepan-1-yldiazenyl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C14H20N4O3S/c1-12(19)16-22(20,21)14-8-6-13(7-9-14)15-17-18-10-4-2-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
InChI Key |
QIORWLRIECTVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.